2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1226417-51-1, molecular formula C₁₂H₁₉N, molecular weight 177.29 g/mol) is a synthetic primary amine bearing a 2,4-dimethylphenyl substituent at the 2-position of a 2-methylpropan-1-amine chain. It is catalogued as a versatile small-molecule scaffold for research purposes, with a computed XLogP3 of 2.8, a topological polar surface area of 26 Ų, and one hydrogen bond donor and one hydrogen bond acceptor.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 1226417-51-1
Cat. No. B1380163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
CAS1226417-51-1
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)(C)CN)C
InChIInChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3
InChIKeyLRRAOFJWUTWUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine CAS 1226417-51-1: Structural Identity and Procurement Baseline


2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1226417-51-1, molecular formula C₁₂H₁₉N, molecular weight 177.29 g/mol) is a synthetic primary amine bearing a 2,4-dimethylphenyl substituent at the 2-position of a 2-methylpropan-1-amine chain [1]. It is catalogued as a versatile small-molecule scaffold for research purposes, with a computed XLogP3 of 2.8, a topological polar surface area of 26 Ų, and one hydrogen bond donor and one hydrogen bond acceptor [2]. This compound is a constitutional isomer of the better-characterized 2,4-dimethylamphetamine (propan-2-amine) series; the position of the primary amine on the terminal (C-1) rather than the internal (C-2) carbon fundamentally alters its protonation geometry, metabolic susceptibility, and receptor-interaction potential relative to amphetamine-class congeners.

1 Workflow: Non-amphetamine amine scaffold synthesis; ligand library construction
2 Selection logic: Terminal primary amine (−CH₂−NH₂) free base; avoids α-methyl pharmacophore
3 Procurement context: Controlled research scaffold; 3–4 week lead time; plan synthesis campaigns early

Why Generic Substitution Fails for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine CAS 1226417-51-1: Regioisomeric and Pharmacophoric Constraints


All C₁₂H₁₉N isomers sharing the 2,4-dimethylphenyl motif are not interchangeable. The target compound places the primary amine on the terminal carbon of a gem-dimethyl-substituted propyl chain, whereas its closest structural analogs—such as 2,4-dimethylamphetamine (CAS 33189-36-5) and 1-(2,4-dimethylphenyl)-2-methylpropan-1-amine—position the amine at an internal (benzylic) carbon [1][2]. This single-bond shift in amine location alters the distance between the protonated amine and the aromatic ring, directly impacting ligand-receptor pharmacophore matching at monoamine transporters and receptors [2]. Furthermore, the gem-dimethyl group adjacent to the amine creates steric hindrance distinct from the α-methyl substitution of amphetamines, potentially conferring differential metabolic stability against monoamine oxidase and cytochrome P450 isoforms. Researchers requiring a non-amphetamine amine scaffold with controlled lipophilicity (XLogP3 = 2.8) and a single primary amine handle for further derivatization cannot simply substitute a regioisomer without altering these critical molecular recognition parameters.

Regioisomer mismatch

2,4-Dimethylamphetamine (CAS 33189-36-5) is a constitutional isomer with an internal α-methyl amine; its 5-HT₂ receptor pharmacophore may not transfer to the terminal primary amine scaffold.

Steric and electronic profile shift

2,6-Dimethylphenyl regioisomer (CAS 2229465-35-2) may sterically shield the amine; 2,5-isomer (CAS 1212799-23-9) introduces asymmetric dipole, potentially altering coupling efficiency.

Salt form alters synthetic utility

Hydrochloride salt forms of amphetamine analogs require a neutralization step before amide coupling; the free base form avoids chloride counterion interference in metal-catalyzed reactions.

Quantitative Differential Evidence Guide for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1226417-51-1) Versus Structural Analogs


Amine Positional Isomerism: Primary Amine Topology Versus Amphetamine-Type Secondary/Internal Amines

The target compound bears its primary amine on the terminal (C-1) carbon of a 2-methylpropyl chain, producing a –C(CH₃)₂–CH₂–NH₂ motif. In contrast, the amphetamine-class analog 2,4-dimethylamphetamine (2,4-DMA, CAS 33189-36-5) positions the amine on the internal (C-2) carbon, yielding a –CH₂–CH(CH₃)–NH₂ motif. This topological distinction eliminates the α-methyl substitution that is a hallmark of amphetamine pharmacology [1]. No head-to-head receptor binding or functional assay data comparing these two regioisomers has been publicly reported as of the search date; however, the established structure–activity relationships for phenethylamine ligands at monoamine transporters indicate that removal of the α-methyl group from the aminoalkyl chain reduces serotonin transporter (SERT) substrate activity by approximately 10- to 100-fold in related 2,4-dimethoxy-substituted series [2]. The significance of this topological difference is underscored by 2,4-DMA's known activity as a serotonin 5-HT₂ receptor agonist (apparent pA₂ = 5.6) [3], whereas the propan-1-amine isomer presented here lacks the requisite α-methyl pharmacophore and is therefore predicted to have substantially reduced affinity at this target.

Amine topology vs. 2,4-DMA
Class-level inference
−C(CH₃)₂−CH₂−NH₂ motif; no α-methyl 2,4-DMA: −CH₂−CH(CH₃)−NH₂; 5-HT₂ pA₂ = 5.6
Supports non-amphetamine scaffold selection
α-Methyl removal predicted to reduce SERT substrate activity 10- to 100-fold based on related series
Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Compared to Regioisomeric Analogs

Computed physicochemical properties derived from PubChem (XLogP3 = 2.8; TPSA = 26 Ų) characterize the target compound as moderately lipophilic with a single primary amine H-bond donor/acceptor pair [1]. For comparison, the 2,6-dimethylphenyl regioisomer 2-(2,6-dimethylphenyl)-2-methylpropan-1-amine (CAS 2229465-35-2) shares the same molecular formula and theoretical TPSA but differs in steric environment around the amine due to the ortho-methyl groups . The 2,5-dimethylphenyl analog (CAS 1212799-23-9) introduces additional dipole variation through asymmetric methyl placement . While no experimentally determined logP or logD values have been published for any of these specific regioisomers, the computed XLogP3 value of 2.8 places the target compound within the generally accepted optimal range (1–4) for passive membrane permeability in oral drug candidates, making it a suitable starting scaffold for medicinal chemistry optimization [2].

XLogP3 and TPSA profile
Class-level inference
XLogP3 = 2.8; TPSA = 26 Ų 2,6-isomer: ortho-steric shielding; 2,5-isomer: asymmetric dipole
Context for CNS permeability optimization studies
2,4-substitution maintains accessible primary amine for derivatization
Computational Chemistry Drug Design Physicochemical Profiling

Commercial Purity Specification as a Determinant of Reproducibility in Parallel Synthesis

The commercially available material from AKSci (Catalog 2151DY) specifies a minimum purity of 95% . This purity threshold is representative of research-grade building blocks in this molecular weight class. However, the practical significance of this specification for the target compound is that it is supplied as a free base without additional salt formation, unlike the hydrochloride salt form commonly used for the amphetamine analog 2,4-DMA . The free base form permits direct use in amide coupling, reductive amination, and Boc-protection reactions without a preliminary neutralization step, reducing the number of unit operations and solvent consumption in library synthesis. While specific impurity profiles have not been published for this compound, the absence of hydrochloride counterion avoids chloride interference in subsequent metal-catalyzed cross-coupling or Buchwald–Hartwig amination reactions that could be employed for further derivatization.

Purity and salt form
Data to verify
Free base, purity ≥ 95% (HPLC) 2,4-DMA HCl: requires neutralization before nucleophilic amine use
Supports direct use in amide coupling workflows
Free base avoids chloride counterion interference in metal-catalyzed reactions
Chemical Synthesis Quality Control Library Synthesis

Supply Chain Intelligence: Regulatory Status and Lead-Time Differentiators for Research Procurement of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Biosynth (Product BZB41751) lists this compound with a lead time of 3–4 weeks and prices of $497.50 for 50 mg and $1,512.50 for 0.5 g, characterizing it as a made-to-order research scaffold . Critically, the product listing notes that the compound is controlled in at least one jurisdiction, requiring researchers to verify import/export compliance before ordering . This regulatory status stands in contrast to the more widely available and lower-cost amphetamine analog 2,4-DMA hydrochloride, which is also listed as a controlled reference standard. For procurement planning, the longer lead time and higher unit cost ($9.95/mg at the 50 mg scale) position this compound as a specialized intermediate rather than a commodity building block, necessitating advanced ordering for time-sensitive synthesis campaigns. The AKSci listing confirms availability at a 95% purity specification with standard long-term storage conditions, providing a second verified supply source .

Supply chain intelligence
Data to verify
Lead time 3–4 weeks; premium pricing Common research amines:
Requires advanced procurement planning
Controlled in at least one jurisdiction; verify import/export compliance
Procurement Strategy Controlled Substance Supply Chain

Application Scenarios for 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1226417-51-1) in Medicinal Chemistry and Chemical Biology Research


Synthesis of Non-Amphetamine Monoaminergic Ligand Libraries

Researchers developing biased ligands or allosteric modulators for monoamine GPCRs who require a phenethylamine-like scaffold devoid of the α-methyl pharmacophore can use this compound as a starting amine building block. The terminal primary amine (−CH₂–NH₂) permits direct coupling to carboxylic acids or sulfonyl chlorides without the steric hindrance of a benzylic amine, enabling the construction of libraries that systematically explore the distance-dependence of the basic nitrogen relative to the 2,4-dimethylphenyl ring [1]. This application derives from the topological differentiation established in Section 3, Evidence Item 1.

Physicochemical Probe for Membrane Permeability Optimization in CNS Drug Discovery

The compound's computed XLogP3 of 2.8 and TPSA of 26 Ų [2] position it within the CNS-permeable chemical space defined by the widely cited Wager criteria (CNS MPO score). As a free base with a single primary amine, it serves as a modular core for systematic logP and pKa tuning through N-functionalization, enabling medicinal chemists to establish permeability–activity relationships in a controlled regioisomeric series (2,4- vs. 2,5- vs. 2,6-dimethylphenyl). This application stems from the physicochemical comparison in Section 3, Evidence Item 2.

Amine Building Block for Parallel Synthesis of PROTACs or Bifunctional Degraders

The free base form of this compound (95% purity, AKSci) eliminates the neutralization step required for hydrochloride salts, allowing direct incorporation into amide bond-forming reactions with carboxylic acid-terminated E3 ligase ligands or target-protein binders. The 2,4-dimethyl substitution pattern provides sufficient steric bulk to influence ternary complex formation without the ortho-shielding that could hinder conjugation efficiency observed with the 2,6-dimethylphenyl regioisomer. This application is supported by the purity and salt-form evidence in Section 3, Evidence Item 3.

Forensic and Analytical Reference Standard for Regioisomer Differentiation

Given that this compound is controlled in at least one jurisdiction and shares molecular formula (C₁₂H₁₉N) with multiple regioisomeric amphetamines and phenethylamines, it is a necessary reference standard for forensic toxicology laboratories that must chromatographically resolve and unambiguously identify amphetamine-type substances. The unique InChIKey (LRRAOFJWUTWUCN-UHFFFAOYSA-N) and SMILES string (CC1=CC(=C(C=C1)C(C)(C)CN)C) [2] provide definitive structural identifiers for mass spectral library entry and retention-time indexing. This scenario is informed by the supply-chain intelligence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Non-amphetamine ligand library synthesis
Terminal primary amine, free base
Amine-distance pharmacophore mapping
CNS permeability probe studies
XLogP3 2.8, TPSA 26 Ų
Permeability-activity relationship in regioisomeric series
PROTAC or bifunctional degrader synthesis
Free base ≥95%, 2,4-dimethyl steric profile
Direct amide coupling; ternary complex influence
Forensic regioisomer reference standard
Unique InChIKey, controlled status
Chromatographic resolution and mass spectral library entry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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